molecular formula C18H13Cl2NO4 B12126172 6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12126172
M. Wt: 378.2 g/mol
InChI Key: YLLDCNSUYOBHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid.

    Amidation: The carboxylic acid is then reacted with 4-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group at position 2 can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Products with different substituents at positions 6 and 8.

    Reduction: The corresponding alcohol derivative.

    Oxidation: The hydroxylated derivative.

Scientific Research Applications

6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid
  • 4-methoxybenzylamine
  • Other chromene derivatives with different substituents

Uniqueness

6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the specific combination of substituents, which confer distinct biological activities and chemical properties. Its dual chlorine substitution and methoxybenzyl group make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13Cl2NO4

Molecular Weight

378.2 g/mol

IUPAC Name

6,8-dichloro-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13Cl2NO4/c1-24-13-4-2-10(3-5-13)9-21-17(22)14-7-11-6-12(19)8-15(20)16(11)25-18(14)23/h2-8H,9H2,1H3,(H,21,22)

InChI Key

YLLDCNSUYOBHII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.